1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an oxazine ring The presence of a methylthio group at the 7th position and a methyl group at the 1st position further distinguishes this compound
Preparation Methods
The synthesis of 1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves several steps. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This reaction leads to the formation of pyrimidino[4,5-D][1,3]oxazine derivatives. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be compared with other similar compounds, such as:
1,4-Oxazine: A simpler heterocyclic compound with a similar oxazine ring structure.
Imidazole-containing compounds: These compounds share some structural similarities and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrimidine and oxazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O2S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H9N3O2S/c1-11-6-5(4-13-8(11)12)3-9-7(10-6)14-2/h3H,4H2,1-2H3 |
InChI Key |
RGLGDDNOKSDTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2COC1=O)SC |
Origin of Product |
United States |
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